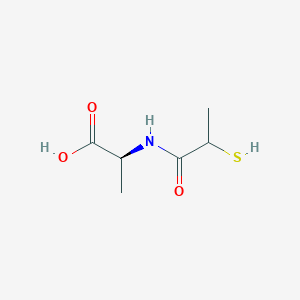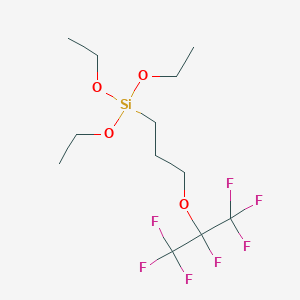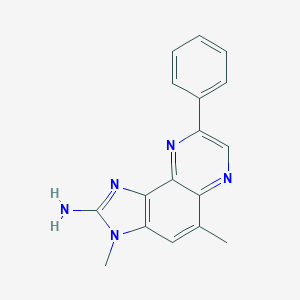
Ethylcyclopropancarboxylat
Übersicht
Beschreibung
Ethyl cyclopropanecarboxylate is an organic compound with the molecular formula C₆H₁₀O₂. It is an ester derived from cyclopropanecarboxylic acid and ethanol. This compound is known for its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. It is used in various chemical reactions and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Ethyl cyclopropanecarboxylate is a chemical compound with the formula C6H10O2 It is known to be involved in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of ethyl cyclopropanecarboxylate involves its participation in different chemical reactions. For instance, it has been used in the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde . In this reaction, ethyl cyanoacetate and salicylaldehyde undergo a Knoevenagel condensation followed by cyclization to yield ester-coumarin as an intermediate .
Biochemical Pathways
For instance, propionic acid, a related compound, can be biosynthesized from succinate in the TCA cycle via propionyl-CoA .
Pharmacokinetics
Its physical properties such as boiling point (4042 K ) and density (0.96 g/mL at 25 °C ) can influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of ethyl cyclopropanecarboxylate largely depends on the specific reaction it is involved in. In the case of the cyclization mechanism with ethyl cyanoacetate, the major product is coumarin-3-carboxylate ester .
Action Environment
The action, efficacy, and stability of ethyl cyclopropanecarboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction of ethyl cyclopropanecarboxylate in the cyclization mechanism with ethyl cyanoacetate is influenced by the reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl cyclopropanecarboxylate can be synthesized through several methods. One common method involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions at approximately 85°C for 16 hours, resulting in a high yield of the ester .
Industrial Production Methods: In industrial settings, the production of ethyl cyclopropanecarboxylate often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Cyclopropanecarboxylic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyclopropanecarboxylate can be compared with other similar compounds such as:
Methyl cyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclopropanecarboxylic acid: The parent acid from which the ester is derived.
Ethyl cyclobutanecarboxylate: A similar ester but with a four-membered cyclobutane ring instead of a three-membered cyclopropane ring.
Uniqueness: The unique feature of ethyl cyclopropanecarboxylate is its three-membered cyclopropane ring, which imparts significant strain and reactivity, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
ethyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOSDVZPSGLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196704 | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4606-07-9 | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl cyclopropanecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the catalyst in the gold-catalyzed synthesis of ethyl cyclopropanecarboxylate from ethylene and ethyl diazoacetate?
A2: The gold complex IPrAuCl, in conjunction with NaBAr4 (tetrakis(3,5-bis(trifluoromethyl)phenyl)borate), acts as a catalyst in this reaction []. Its primary function is to facilitate the decomposition of ethyl diazoacetate, generating a reactive carbene intermediate. This intermediate then reacts with ethylene to form the desired ethyl cyclopropanecarboxylate. The choice of halide scavenger, in this case NaBAr4, is crucial for the reaction's success, as it influences the catalyst's chemoselectivity towards cyclopropanation over carbene dimerization [].
Q2: How does ring size influence the odor threshold of cyclic esters, including ethyl cyclopropanecarboxylate?
A3: Research indicates a strong correlation between ring size and the odor threshold of cyclic esters []. Ethyl cyclopropanecarboxylate, with its three-membered ring, exhibits a higher odor threshold compared to esters with larger rings. Odor potency peaks with cyclopentane and cyclohexane ring substituents, which possess the lowest odor thresholds. Increasing ring size beyond this point has a minimal impact on the odor threshold [].
Q3: Can ethyl cyclopropanecarboxylate be used as a building block in synthesizing other compounds?
A4: Yes, ethyl cyclopropanecarboxylate serves as a valuable synthon for incorporating cyclopropyl moieties into diverse molecules, including those with medicinal or biological significance [, ]. One example is its use in preparing spirocyclic cyclopropylamines, investigated as potential glycosidase inhibitors [].
Q4: What is the structural characterization of ethyl cyclopropanecarboxylate?
A5: Ethyl cyclopropanecarboxylate has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. While specific spectroscopic data is not provided within the provided abstracts, it's important to note that Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with shift reagents, has been employed to study cyclopropanecarboxylates, including ethyl cyclopropanecarboxylate [].
Q5: Are there any environmental concerns related to ethyl cyclopropanecarboxylate?
A5: While the provided abstracts do not delve into the environmental impact of ethyl cyclopropanecarboxylate, it is crucial to consider the environmental fate and effects of any chemical compound. This includes assessing its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life.
Q6: What are the applications of ethyl cyclopropanecarboxylate?
A7: Ethyl cyclopropanecarboxylate finds applications as a lubricant additive [] and as an alkylating agent in Friedel–Crafts reactions to synthesize indanones []. Its role as a synthon in producing compounds with potential medicinal or biological activities further broadens its applications [, ].
Q7: What is the significance of Bacillus thermotolerans in the context of ethyl cyclopropanecarboxylate?
A8: A study identified ethyl cyclopropanecarboxylate as one of the antimicrobial components produced by a haloalkaliphilic strain of Bacillus thermotolerans isolated from Lonar Lake []. This finding highlights the potential of extremophiles like Bacillus thermotolerans as sources of bioactive compounds, including ethyl cyclopropanecarboxylate, for applications in medicine and pharmaceuticals [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B132370.png)







![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)



